molecular formula C15H26N2O5 B113374 (3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one CAS No. 959584-21-5

(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one

Cat. No.: B113374
CAS No.: 959584-21-5
M. Wt: 314.38 g/mol
InChI Key: CDNNBFMNMGDYJG-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indirubin derivative 8a typically involves nucleophilic substitution reactions. For instance, indirubin can undergo nucleophilic substitution at the N1 position with 1-(2-chloroethyl)piperidine hydrochloride in the presence of potassium carbonate and tetrabutylammonium bromide as a phase transition catalyst. This reaction yields indirubin derivative 8a with an excellent yield of 88.2% .

Industrial Production Methods: Industrial production of indirubin derivatives often involves optimizing reaction conditions to enhance yield and purity. The use of phase transition catalysts and controlled reaction environments are crucial for large-scale production. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Indirubin derivative 8a undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various indirubin derivatives with modifications at different positions on the indole rings, leading to compounds with enhanced biological activities .

Scientific Research Applications

Indirubin derivative 8a has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Indirubin Derivative 8a: Indirubin derivative 8a stands out due to its specific modifications that enhance its inhibitory potential against CDKs and GSK-3β. These modifications result in improved solubility and bioavailability, making it a more effective therapeutic agent compared to its parent compound and other derivatives .

Properties

IUPAC Name

2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-10(2)8-11-13(20)16(9-12(18)19)6-7-17(11)14(21)22-15(3,4)5/h10-11H,6-9H2,1-5H3,(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNNBFMNMGDYJG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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